tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, an oxazole ring, and a butyl chain. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-10-9-20-17-11(10)8-16-12(18)6-5-7-15-13(19)21-14(2,3)4/h9H,5-8H2,1-4H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVEDXZSCBPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CNC(=O)CCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate typically involves multiple steps, including the formation of the oxazole ring, the introduction of the tert-butyl carbamate group, and the coupling of these components. One common synthetic route starts with the preparation of the oxazole ring through a cyclization reaction involving a suitable precursor. This is followed by the protection of the amine group with a tert-butyl carbamate group using tert-butyl chloroformate under basic conditions. The final step involves the coupling of the protected amine with the oxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form corresponding oxazole N-oxides.
Reduction: The carbonyl group in the butyl chain can be reduced to form alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring yields oxazole N-oxides, while reduction of the carbonyl group produces alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The oxazole ring and carbamate group can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of both an oxazole ring and a tert-butyl carbamate group provides a distinct reactivity profile, allowing for diverse chemical transformations and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
